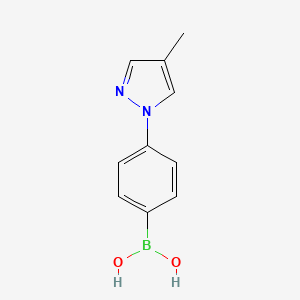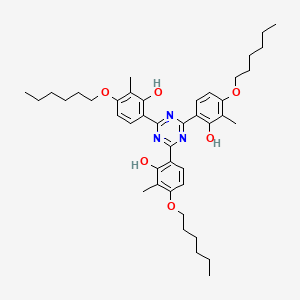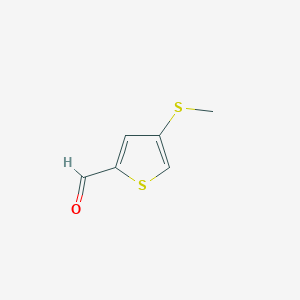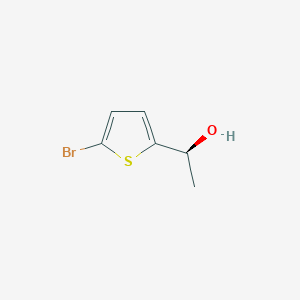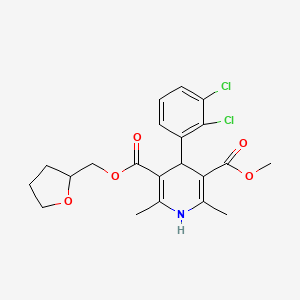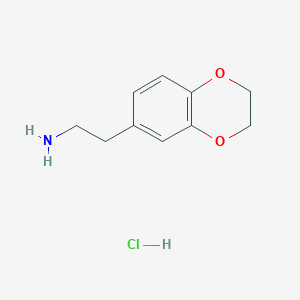
4-Aminooxane-2-carboxylic acid hydrochloride
説明
4-Aminooxane-2-carboxylic acid hydrochloride is an organic compound with the CAS Number: 2228118-13-4 . It has a molecular weight of 181.62 . The IUPAC name for this compound is 4-aminotetrahydro-2H-pyran-2-carboxylic acid hydrochloride . It is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 4-Aminooxane-2-carboxylic acid hydrochloride is 1S/C6H11NO3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H . This indicates that the molecule consists of a six-membered ring with an amino group and a carboxylic acid group attached.Chemical Reactions Analysis
Amines, such as the one present in this compound, can undergo a variety of reactions, including alkylation and acylation . Carboxylic acids, on the other hand, can react with alcohols to form esters, with Thionyl Chloride to form acid chlorides, and with amines to form amides .It is stored at 4 degrees Celsius . The physical and chemical properties of carboxylic acids can be influenced by the presence of a carboxyl functional group .
科学的研究の応用
Synthesis and Transformation
- 4-Aminooxane-2-carboxylic acid hydrochloride can be synthesized from various reactions and used as a precursor for different compounds. For instance, the reaction of trans-cinnamic acid with formaldehyde in acetic-sulphuric acid solution can produce 4-phenyl-5-carboxy-1,3-dioxane, which can be transformed into related amino compounds through degradation methods like the Hofmann or Curtius rearrangement (Brugman & Arens, 2010).
Amino-Acid Conjugates
- Amino-acid conjugates can be synthesized using compounds related to 4-aminooxane-2-carboxylic acid hydrochloride. For example, 2-phenyloxazole-4-carboxylic acid has been coupled with methylamine, showing the potential for generating a range of amino-acid conjugates (Benoiton, Hudecz, & Chen, 2009).
Amide Synthesis
- Amides can be synthesized from acids similar to 4-aminooxane-2-carboxylic acid hydrochloride. For instance, 1,4-benzodioxane-2-carboxylic acid and isochroman-1-carboxylic acid have been used to produce new diamides (Vartanyan et al., 2012).
Enzymatic Kinetic Resolution
- This acid hydrochloride can be used in the enzymatic kinetic resolution of primary amines. Optimization of this process can be achieved using CAL-B-catalyzed aminolysis, showing high enantioselectivity and reaction rate acceleration (Nechab et al., 2007).
Formation of Novel Compounds
- Novel compounds can be synthesized using similar acids, as demonstrated by the creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, showing potential for generating a variety of new molecules (Riabchenko et al., 2020).
Polymer Synthesis
- 4-Aminooxane-2-carboxylic acid hydrochloride can contribute to the synthesis of polymers. For example, polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, derived from similar acids, have been created and characterized for their properties (Kricheldorf & Thomsen, 1992).
Electrochemical Detection
- Compounds related to 4-aminooxane-2-carboxylic acid hydrochloride have been used in the development of electrochemical platforms, such as the use of polymeric films derived from 4-aminosalicylic acid for the quantification of uric acid in urine samples (Cruz et al., 2017).
Supramolecular Chemistry
- This acid hydrochloride can also play a role in supramolecular chemistry. A study synthesized a benzoxazine derivative containing azobenzene and carboxylic acid units, demonstrating its use in supramolecular complex systems (Mohamed et al., 2015).
Safety and Hazards
特性
IUPAC Name |
4-aminooxane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIKWDOXXVSHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminooxane-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







